![molecular formula C24H17I2N3O3S2 B11540890 N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

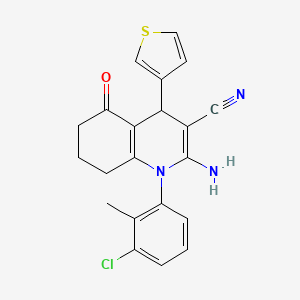

N-(4-Acetylphenyl)-2-[(6-{[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Benzothiazol-Kern auf, der für seine biologische Aktivität bekannt ist, und eine Diiodophenylgruppe, die ihre Reaktivität und Bindungseigenschaften verbessern kann.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Acetylphenyl)-2-[(6-{[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamid umfasst typischerweise mehrere Schritte:

Bildung des Benzothiazol-Kerns: Der Benzothiazol-Kern kann durch Kondensation von 2-Aminothiophenol mit einem geeigneten Aldehyd unter sauren Bedingungen synthetisiert werden.

Einführung der Diiodophenylgruppe: Die Diiodophenylgruppe kann über elektrophile Substitutionsreaktionen eingeführt werden, wobei häufig Jod und ein geeigneter Katalysator verwendet werden.

Kupplungsreaktionen: Die endgültige Kupplung des Benzothiazol-Kerns mit der Diiodophenylgruppe und der Acetylphenylgruppe kann durch nukleophile Substitutions- oder Kondensationsreaktionen erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten der Einsatz von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungsverfahren und die Entwicklung effizienter Katalysatoren gehören.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der phenolischen Hydroxylgruppe, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile und nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können unter verschiedenen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie zu einem vielseitigen Zwischenprodukt wird.

Biologie

In der biologischen Forschung ist der Benzothiazol-Kern der Verbindung aufgrund seiner potenziellen antimikrobiellen und Antikrebsaktivität von Interesse. Die Diiodophenylgruppe kann ihre Bindungsaffinität zu biologischen Zielmolekülen erhöhen.

Medizin

In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden, insbesondere bei der Behandlung von Krankheiten, bei denen Benzothiazolderivate Wirksamkeit gezeigt haben, wie z. B. Krebs und bakterielle Infektionen.

Industrie

In industriellen Anwendungen könnte die Verbindung aufgrund ihrer komplexen Struktur und Reaktivität bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Acetylphenyl)-2-[(6-{[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzothiazol-Kern kann mit DNA interkalieren und Replikations- und Transkriptionsprozesse stören. Die Diiodophenylgruppe kann die Bindung an Proteine verbessern und möglicherweise Enzyme oder Rezeptoren hemmen, die an Krankheitspfaden beteiligt sind.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

Condensation Reaction: The iodinated phenyl ring is then condensed with the benzothiazole core in the presence of a base such as sodium hydroxide.

Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the benzothiazole moiety.

Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the compound.

Substitution: The iodine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include quinones and other oxidized derivatives.

Reduction: Reduced products may include amines and alcohols.

Substitution: Substituted products will depend on the nucleophile used, resulting in various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Fluorescent Probes: The benzothiazole moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

Drug Development:

Industry

Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atoms enhance its binding affinity, while the benzothiazole moiety can interact with various biological pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzothiazolderivate: Verbindungen wie 2-Aminobenzothiazol und 2-Mercaptobenzothiazol teilen den Benzothiazol-Kern, aber es fehlt ihnen die Diiodophenylgruppe.

Phenylacetamide: Verbindungen wie N-Phenylacetamid haben ähnliche strukturelle Merkmale, enthalten aber nicht den Benzothiazol-Kern.

Einzigartigkeit

Die Einzigartigkeit von N-(4-Acetylphenyl)-2-[(6-{[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamid liegt in der Kombination des Benzothiazol-Kerns und der Diiodophenylgruppe. Diese Kombination erhöht ihre Reaktivität und potenzielle biologische Aktivität, wodurch sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird.

Eigenschaften

Molekularformel |

C24H17I2N3O3S2 |

|---|---|

Molekulargewicht |

713.4 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H17I2N3O3S2/c1-13(30)14-2-4-17(5-3-14)28-22(31)12-33-24-29-20-7-6-18(10-21(20)34-24)27-11-15-8-16(25)9-19(26)23(15)32/h2-11,32H,12H2,1H3,(H,28,31) |

InChI-Schlüssel |

OQAKLGCHLWTNPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)

![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)

![N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11540831.png)

![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)

![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)

![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide](/img/structure/B11540837.png)

![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540857.png)

![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)

![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)

![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)

![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)

![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)